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molecular formula C7H10O4 B051134 Ethyl 2,4-dioxopentanoate CAS No. 615-79-2

Ethyl 2,4-dioxopentanoate

Cat. No. B051134
M. Wt: 158.15 g/mol
InChI Key: OYQVQWIASIXXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09278915B2

Procedure details

To a 100 mL two neck RB flask fitted with magnetic stirrer was charged with 25 mL of ethanol. To the stirred solvent was added sodium metal pieces (0.86 g, 37 mmol) slowly at 0° C. under nitrogen atmosphere and stirred for 30 minutes at room temperature. After 30 minutes, diethyl oxalate (5 g, 34.2 mmol) in acetone (10 mL) was added drop wise. During addition, the reaction mixture was changed to yellow color. After addition, thick mass was observed, was added ethanol (10 mL) to the reaction mixture and stirred at room temperature for 1 h. Then, the reaction mixture was filtered; the solids were dissolved in ice-cold water (50 mL), acidified with concentrated sulfuric acid and extracted with ethyl acetate (100 mL). The organic layer was concentrated under reduced pressure and the solvent traces were removed by triturated with n-hexane. The product was obtained as brown liquid (3.2 g, yield: 59.2%). 1H NMR (300 MHz, DMSO-d6): δ 5.46 (s, 2H), 4.02-4.09 (q, 2H), 1.89 (s, 3H), 1.18-1.22 (t, 3H).
[Compound]
Name
two
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Yield
59.2%

Identifiers

REACTION_CXSMILES
CCO.[Na].[C:5]([O:12][CH2:13][CH3:14])(=[O:11])[C:6]([O:8]CC)=O.[CH3:15][C:16]([CH3:18])=[O:17]>>[O:8]=[C:6]([CH2:15][C:16](=[O:17])[CH3:18])[C:5]([O:12][CH2:13][CH3:14])=[O:11] |^1:3|

Inputs

Step One
Name
two
Quantity
100 mL
Type
reactant
Smiles
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)C
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
During addition
ADDITION
Type
ADDITION
Details
After addition, thick mass
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Then, the reaction mixture was filtered
DISSOLUTION
Type
DISSOLUTION
Details
the solids were dissolved in ice-cold water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the solvent traces were removed
CUSTOM
Type
CUSTOM
Details
by triturated with n-hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C(C(=O)OCC)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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